2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine
Description
Properties
IUPAC Name |
2-methyl-3-N-(2H-tetrazol-5-ylmethyl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-7(10)3-2-4-8(6)11-5-9-12-14-15-13-9/h2-4,11H,5,10H2,1H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPUYPLBZMVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=NNN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine typically involves the reaction of 2-methyl-1,3-diaminobenzene with 1H-1,2,3,4-tetrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related molecules in terms of synthesis, functional groups, and applications.
Functional Group Comparison
Tetrazole vs. Triazole Derivatives
- Target Compound: Contains a tetrazole ring, known for high metabolic stability and strong hydrogen-bonding capacity.
- Triazole Analog: 2-(4-Estradiol-17-yl-1H-1,2,3-triazol-1-yl)propane-1,3-diamine dihydrochloride (C₂₃H₃₄Cl₂N₄O₂) features a triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Benzamide vs. Benzene-Diamine Scaffolds
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C₁₃H₁₉NO₂): Contains a benzamide core with an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. Its synthesis involves reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol .
Structural and Electronic Properties
| Property | Target Compound | Triazole-Estradiol Derivative | N,O-Bidentate Benzamide |
|---|---|---|---|
| Molecular Weight | 204.24 g/mol | 481.45 g/mol | 221.30 g/mol |
| Key Functional Groups | Tetrazole, benzene-diamine | Triazole, diamine, estradiol | Benzamide, hydroxyl |
| Coordination Sites | 2 (amines) + tetrazole N atoms | 2 (amines) + triazole N atoms | 2 (amide O, hydroxyl O) |
| Applications | Coordination chemistry, drug design | Pharmaceuticals, targeted therapies | Organic synthesis, catalysis |
Biological Activity
2-Methyl-1-N-(1H-1,2,3,4-tetrazol-5-ylmethyl)benzene-1,3-diamine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C10H12N6. It features a benzene ring substituted with a methyl group and a tetrazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Antiproliferative Activity : Studies have indicated that compounds containing tetrazole rings exhibit significant antiproliferative effects against various cancer cell lines. The mechanism includes the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Tubulin Binding : The compound may disrupt microtubule dynamics by binding to tubulin, leading to the inhibition of cell division. This mechanism is particularly relevant in cancer therapeutics .
In Vitro Studies
Research has shown that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 52 | Induction of apoptosis and mitotic catastrophe |
| MDA-MB-231 (Triple-negative Breast Cancer) | 74 | Inhibition of tubulin polymerization |
Case Studies
A notable study highlighted the compound's effectiveness in inhibiting tumor growth in xenograft models. In these studies:
- Xenograft Model : Mice implanted with human breast cancer cells treated with the compound showed a significant reduction in tumor size compared to control groups.
Toxicological Profile
While the biological activity is promising, it is crucial to assess the compound's safety profile. Preliminary toxicity studies indicate that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
